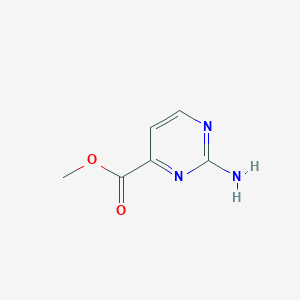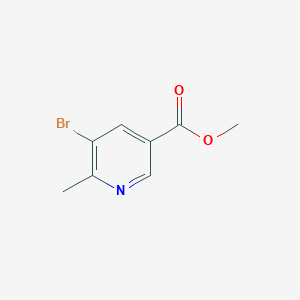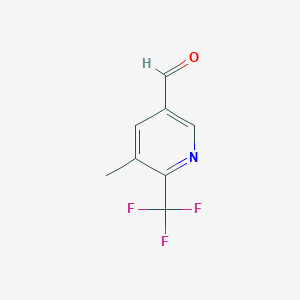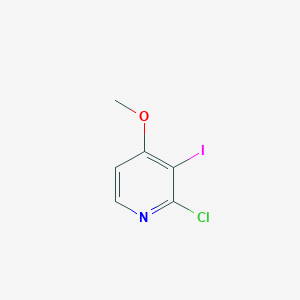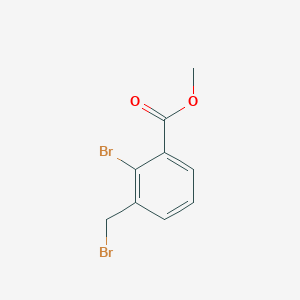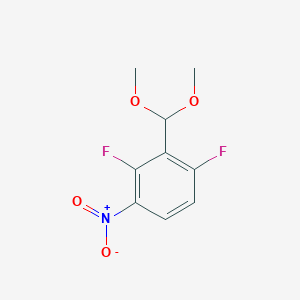
2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene
概要
説明
This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s physical appearance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Synthesis Processes
- Synthesis Techniques: The compound has been synthesized through various chemical processes. One study detailed the synthesis of 1,3-Dimethoxy-2-Nitrobenzene, which involved sulfonation, nitration, and hydrolysis, followed by treatment with dimethyl sulfate. This process showcased the potential for synthesizing complex organic compounds using a series of physical and chemical transformations (Zhang Chun-xia, 2011).
Chemical Reactions and Properties
- Electrophilic Additions: A study on the electrophilic additions of 1,3-dienes discussed the synthesis of various complex organic compounds, which illustrates the potential utility of similar compounds in complex organic syntheses (H. Mosimann, Z. Diénès, P. Vogel, 1995).
- Crystalline Forms and Interactions: The interaction of 2,4-Difluoronitrobenzene with amines has been studied, showing different crystalline forms and interactions. This research demonstrates the diverse potential crystalline structures and molecular interactions of related compounds (M. Plater, W. Harrison, 2015).
- Electrochemical Reductions: Investigations into the electrochemical reductions of related nitrobenzene compounds offer insights into electrochemical properties that could be relevant for the compound (Peng Du, D. Peters, 2010).
Material Synthesis and Applications
- Polymer Synthesis: The synthesis of thermosetting poly(phenylene ether) containing allyl groups utilized similar compounds, indicating potential applications in the development of new polymeric materials (Toshiaki Fukuhara, Y. Shibasaki, S. Ando, M. Ueda, 2004).
- Sensing Nitroaromatic Compounds: A metal–organic framework study demonstrated selective sensing of nitroaromatic compounds, suggesting potential applications of similar compounds in sensor technology (Dan Tian, Rong-Ying Chen, Jian Xu, Yun-Wu Li, X. Bu, 2014).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound. It includes information on toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a variety of sources, including scientific literature and databases. Always ensure to follow safe laboratory practices when handling chemical compounds.
特性
IUPAC Name |
2-(dimethoxymethyl)-1,3-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-9(16-2)7-5(10)3-4-6(8(7)11)12(13)14/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGCXNOSRFPHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CC(=C1F)[N+](=O)[O-])F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


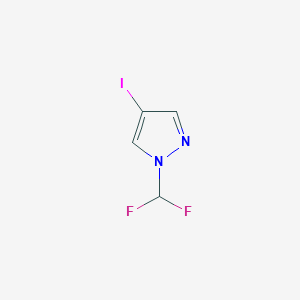
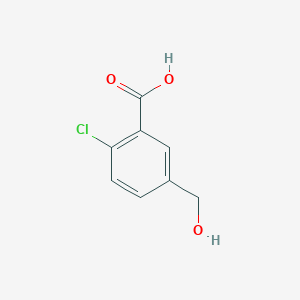
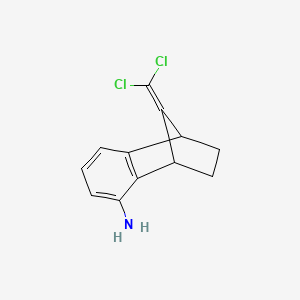
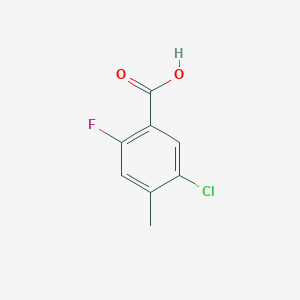
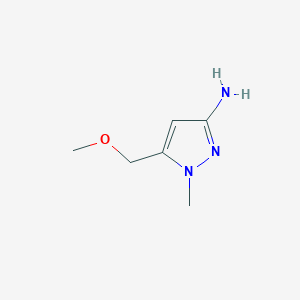
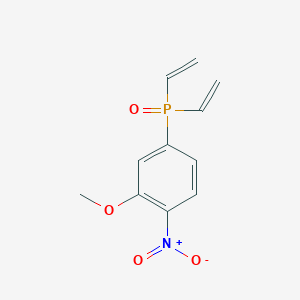
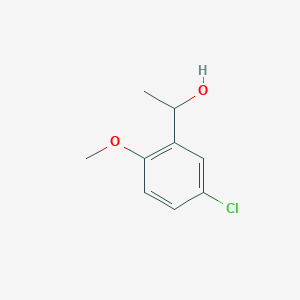
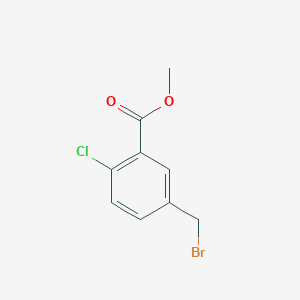
![Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B1427062.png)
